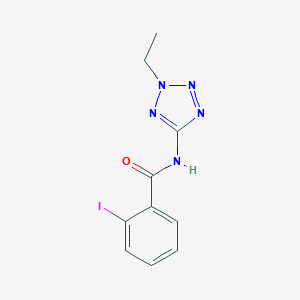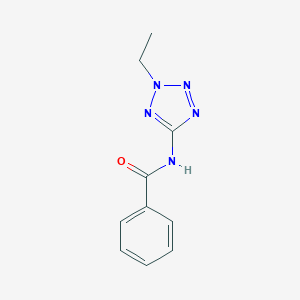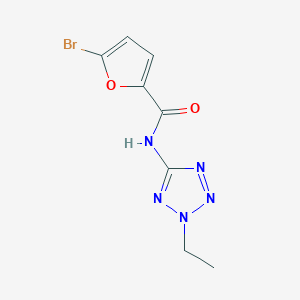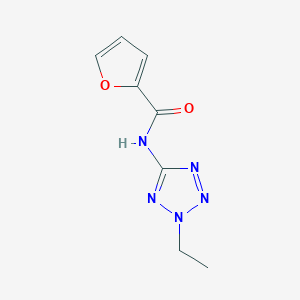![molecular formula C21H26ClN3O2 B244611 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide is a chemical compound with potential therapeutic applications. It is commonly referred to as "CEP-701" and belongs to the class of small molecule inhibitors that target tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways and are often deregulated in cancer cells. CEP-701 has shown promising results in preclinical studies and is currently being investigated for its potential use in cancer treatment.
作用机制
CEP-701 works by binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that promote cancer cell survival and proliferation. CEP-701 has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in preclinical models.
Biochemical and Physiological Effects
CEP-701 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of tyrosine kinase receptors and downstream signaling proteins. This leads to the inhibition of cell survival and proliferation pathways and the induction of apoptosis in cancer cells. CEP-701 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is a crucial step in tumor growth and metastasis.
实验室实验的优点和局限性
CEP-701 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in vitro. However, CEP-701 also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.
未来方向
There are several future directions for the study of CEP-701. One potential application is in the treatment of acute myeloid leukemia (AML). CEP-701 has been shown to inhibit FLT3, which is frequently mutated in AML. Clinical trials are currently underway to investigate the efficacy of CEP-701 in AML patients.
Another potential application is in the treatment of solid tumors. CEP-701 has been shown to inhibit angiogenesis in tumors, which is a crucial step in tumor growth and metastasis. Clinical trials are currently underway to investigate the efficacy of CEP-701 in solid tumor patients.
In conclusion, CEP-701 is a promising small molecule inhibitor that has potential therapeutic applications in cancer treatment. It works by inhibiting tyrosine kinases and downstream signaling pathways that promote cancer cell survival and proliferation. CEP-701 has been extensively studied in preclinical models and has shown promising results in vitro. Clinical trials are currently underway to investigate its efficacy in cancer patients.
合成方法
CEP-701 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis begins with the preparation of 3-chloro-4-nitroaniline, which is then converted to 3-chloro-4-(4-ethylpiperazin-1-yl)aniline. This intermediate is then reacted with 2-(2-methylphenoxy)acetyl chloride to yield the final product, CEP-701.
科学研究应用
CEP-701 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the activity of several tyrosine kinases, including FLT3, KIT, and JAK2. Inhibition of these kinases has been linked to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth. CEP-701 has been tested in various cancer cell lines and has shown promising results in vitro.
属性
分子式 |
C21H26ClN3O2 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC 名称 |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-3-24-10-12-25(13-11-24)19-9-8-17(14-18(19)22)23-21(26)15-27-20-7-5-4-6-16(20)2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26) |
InChI 键 |
ZMTFGZLCRYQKRH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)Cl |
规范 SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)







![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)